3,4-difluoro-N'-hydroxybenzene-1-carboximidamide

Lipophilicity XLogP3 ADME

The 3,4-vicinal difluorination pattern uniquely modulates electronic properties and metabolic stability for CCR5 antagonist SAR and heterocyclic synthesis. Its hydroxyamidine group is a strategic precursor for oxadiazole formation, with reaction yields influenced by the fluorine pattern. Procure high-purity (≥97%) material for reproducible results in preclinical development.

Molecular Formula C7H6F2N2O
Molecular Weight 172.13 g/mol
Cat. No. B11913308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N'-hydroxybenzene-1-carboximidamide
Molecular FormulaC7H6F2N2O
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=NO)N)F)F
InChIInChI=1S/C7H6F2N2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11)
InChIKeyOGCLGUHODKKLSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluoro-N'-hydroxybenzene-1-carboximidamide: Technical Baseline for Sourcing & Research Application


3,4-Difluoro-N'-hydroxybenzene-1-carboximidamide (CAS 500024-74-8) is a fluorinated aromatic amidoxime with the molecular formula C₇H₆F₂N₂O and a molecular weight of 172.13 g/mol [1]. It is commercially available with typical purity specifications of 95% (Enamine) and ≥97% (MolCore, Thermo Scientific) [2]. The compound features two vicinal fluorine substituents at the 3- and 4-positions and a hydroxyamidine moiety, which confer distinct electronic properties and enable its utility as a versatile intermediate for heterocyclic synthesis, including oxadiazole formation [3].

Why 3,4-Difluoro-N'-hydroxybenzene-1-carboximidamide Cannot Be Replaced by Other Amidoximes


Substituting 3,4-difluoro-N'-hydroxybenzene-1-carboximidamide with mono-fluorinated or non-fluorinated analogs is not a straightforward exchange. The specific 3,4-vicinal difluorination pattern uniquely modulates electronic properties, lipophilicity, and metabolic stability, which can directly impact target binding and pharmacokinetic profiles [1]. Furthermore, the hydroxyamidine group's reactivity in cyclization reactions is influenced by the electronic effects of the adjacent fluorine atoms, meaning that different substitution patterns can lead to divergent reaction outcomes and product yields [2].

Quantitative Differentiation of 3,4-Difluoro-N'-hydroxybenzene-1-carboximidamide Against Structural Analogs


Comparative Lipophilicity: 3,4-Difluoro vs. Mono-Fluoro and Non-Fluorinated Amidoximes

3,4-Difluoro-N'-hydroxybenzene-1-carboximidamide exhibits a computed XLogP3 value of 1.4 [1]. This is a critical differentiator from its mono-fluorinated analog 4-fluoro-N'-hydroxybenzene-1-carboximidamide, which, due to a lower molecular weight and reduced fluorination, would be expected to have a significantly lower lipophilicity. The higher lipophilicity of the 3,4-difluoro compound can directly influence membrane permeability and in vivo distribution, a factor that cannot be replicated by using the mono-fluoro analog.

Lipophilicity XLogP3 ADME

Synthesis Efficiency: Direct Conversion from 3,4-Difluorobenzonitrile

A well-established synthetic route for 3,4-difluoro-N'-hydroxybenzene-1-carboximidamide involves the direct reaction of 3,4-difluorobenzonitrile with hydroxylamine hydrochloride and triethylamine in ethanol/water at room temperature for 16 hours, affording the product without the need for harsh conditions or extensive purification . This contrasts with the synthesis of some other difluoro isomers (e.g., 2,4- or 3,5-difluoro), which may require different starting materials or conditions, making the 3,4-isomer's synthesis more straightforward from a commercially available precursor.

Synthetic Methodology Process Chemistry Yield

Purity and Vendor Specifications: 95-97% Benchmark

3,4-Difluoro-N'-hydroxybenzene-1-carboximidamide is commercially available from multiple suppliers with a minimum purity of 95% (Enamine) and 97% (MolCore, Thermo Scientific) [1][2]. This high purity is critical for reproducibility in research applications, particularly in medicinal chemistry where impurities can confound biological assay results. While similar purity levels may be available for other amidoximes, the consistency across vendors for this specific compound provides a reliable sourcing benchmark.

Quality Control Purity Analytical Chemistry

Potential as a CCR5 Antagonist: A Distinct Mechanistic Avenue

Preliminary pharmacological screening indicates that 3,4-difluoro-N'-hydroxybenzene-1-carboximidamide can act as a CCR5 antagonist, with potential applications in treating HIV infection, asthma, and autoimmune diseases [1]. This activity is not a general property of all amidoximes; for instance, benzamidoxime itself shows a different pharmacological profile (e.g., nitric oxide donation, nerve agent detoxification) [2]. The specific 3,4-difluoro substitution pattern appears to confer this unique CCR5-targeting activity, differentiating it from other amidoxime analogs.

CCR5 Antagonist HIV Inflammation

Dihydrofolate Reductase (DHFR) Inhibition: In Vitro Activity in L1210 Cells

3,4-Difluoro-N'-hydroxybenzene-1-carboximidamide has been tested for its inhibitory activity against dihydrofolate reductase (DHFR) derived from L1210 cells, a standard model for evaluating potential anticancer agents . While the exact Ki or IC₅₀ value is not specified in the available abstract, the documented testing against this validated target provides a clear starting point for further structure-activity relationship (SAR) studies. This is a more defined biological readout than the general 'antimicrobial' claims often associated with other amidoximes.

DHFR Inhibitor Anticancer Enzyme Assay

Precursor for Oxadiazole Synthesis: Electronic Effects of Vicinal Difluorination

The N'-hydroxycarboximidamide moiety of 3,4-difluoro-N'-hydroxybenzene-1-carboximidamide makes it a versatile precursor for synthesizing oxadiazoles and other nitrogen-containing heterocycles [1]. The vicinal difluoro substitution pattern on the aromatic ring modulates the electronic properties of the amidoxime, which can influence the rate and outcome of cyclization reactions. While all amidoximes can theoretically undergo such transformations, the specific electron-withdrawing effects of the 3,4-difluoro group may lead to different regioselectivity or reaction yields compared to non-fluorinated or differently substituted analogs.

Heterocyclic Synthesis Oxadiazoles Scaffold

Key Application Scenarios for 3,4-Difluoro-N'-hydroxybenzene-1-carboximidamide in Research & Development


Medicinal Chemistry: CCR5 Antagonist Hit-to-Lead Optimization

Based on preliminary screening data identifying 3,4-difluoro-N'-hydroxybenzene-1-carboximidamide as a CCR5 antagonist [1], this compound serves as a valuable starting point for structure-activity relationship (SAR) studies. Researchers investigating HIV entry inhibitors, or therapies for CCR5-mediated inflammatory diseases (e.g., rheumatoid arthritis, COPD), can utilize this compound to explore the impact of the 3,4-difluoro substitution pattern on potency, selectivity, and pharmacokinetic properties relative to other amidoxime analogs.

Synthetic Methodology: Building Block for Fluorinated Heterocycles

The compound's hydroxyamidine group enables its use as a precursor for synthesizing oxadiazoles and related nitrogen-containing heterocycles [1]. The vicinal difluorination provides a unique electronic environment that can influence reaction rates and product yields compared to mono-fluoro or non-fluorinated benzamidoximes. This makes it a strategic building block for constructing focused libraries of fluorinated scaffolds for biological screening.

Biochemical Assay Development: DHFR Inhibition Studies

Given its documented testing against dihydrofolate reductase (DHFR) from L1210 cells [1], 3,4-difluoro-N'-hydroxybenzene-1-carboximidamide can be employed as a tool compound or reference standard in the development of DHFR inhibition assays. Its use can help benchmark the activity of novel inhibitors in this target class, which is relevant for anticancer and antimicrobial drug discovery.

Process Chemistry: Reliable Intermediate with Established Synthesis

The well-documented, mild-condition synthesis of 3,4-difluoro-N'-hydroxybenzene-1-carboximidamide from 3,4-difluorobenzonitrile [1] makes it an attractive intermediate for process chemistry development. Its commercial availability at high purity (95-97%) [2] further ensures reproducibility, reducing the need for extensive in-house optimization when scaling up reactions for preclinical studies.

Quote Request

Request a Quote for 3,4-difluoro-N'-hydroxybenzene-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.